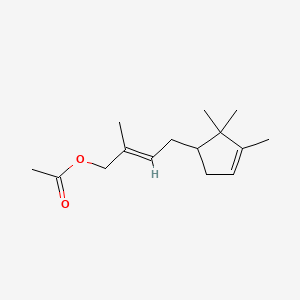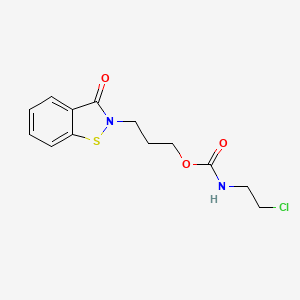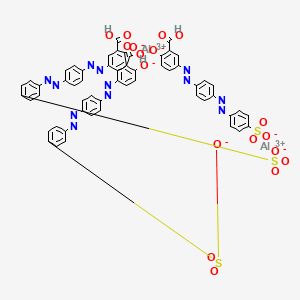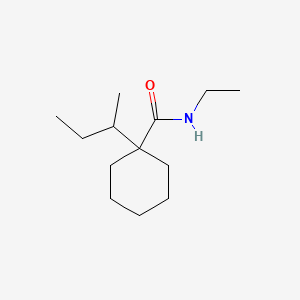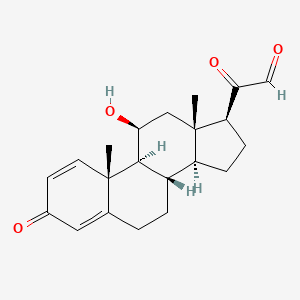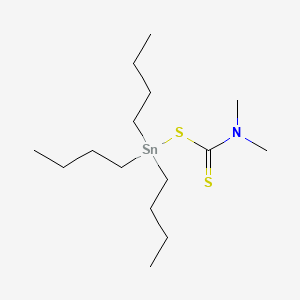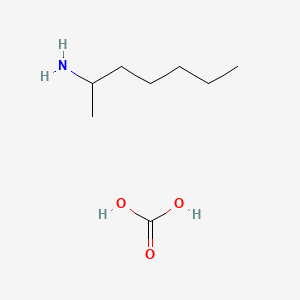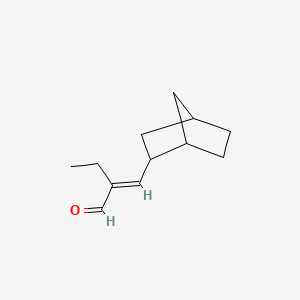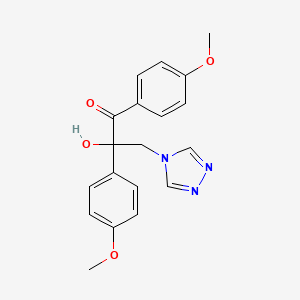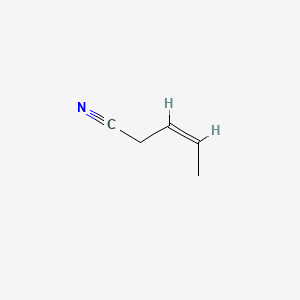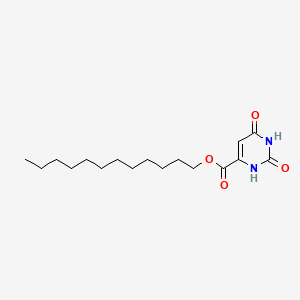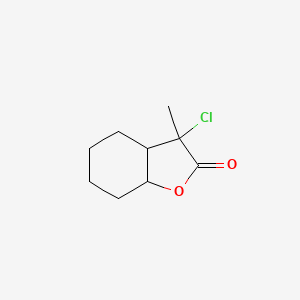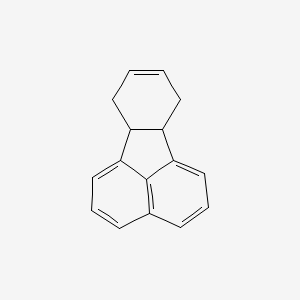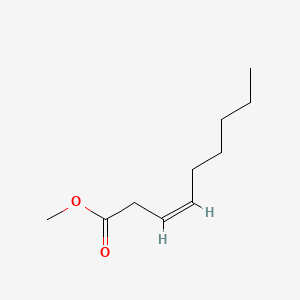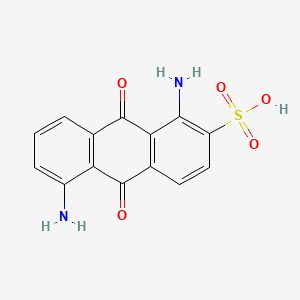
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with amino groups at positions 1 and 5, and a sulfonic acid group at position 2. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting diaminoanthracene is sulfonated using sulfuric acid to introduce the sulfonic acid group at position 2.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and amines are employed for sulfonamide formation.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced amino compounds, and sulfonamide derivatives .
Scientific Research Applications
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes, affecting their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects. These interactions can influence various biochemical pathways, making the compound valuable for research in enzymology and drug development .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,6-disulfonic acid
- 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2,3-disulfonic acid
Uniqueness
1,5-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions .
Properties
CAS No. |
85153-44-2 |
|---|---|
Molecular Formula |
C14H10N2O5S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
1,5-diamino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H10N2O5S/c15-8-3-1-2-6-10(8)13(17)7-4-5-9(22(19,20)21)12(16)11(7)14(6)18/h1-5H,15-16H2,(H,19,20,21) |
InChI Key |
DWBYKKOMRNYEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


